3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Overview
Description
The compound “3-((2-chloro-6-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1 H -pyrazolo [3,4- d ]pyrimidin-4-amine provided the respective iodide derivatives, which were further reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2 H -benzo [ e ] [1,2,4]thiadiazine 1,1-dioxide derivatives .
Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides has been studied extensively . There are four kinds of parent thiadiazine structures, having molecular formula C 3 H 4 N 2 S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .
Chemical Reactions Analysis
Biginelli-type multicomponent reactions (MCRs) with N H-free sulfonimidamides provide 2,3-dihydro-1,2,6-thiadiazine 1-oxides in high yields . The couplings are performed in a planetary ball mill under solvent-free mechanochemical conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For example, the benzthiadiazine 1,1-dioxide 15b with the same 3,4-dimethoxyphenyl moiety was more than 21-fold selective over PI3Kγ .
Mechanism of Action
Safety and Hazards
The safety and hazards of similar compounds have been studied . For example, 6-Chloro-3- (1-methylcyclobutyl)amino-4H-thieno [3,2-e]-1,2,4-thiadiazine 1,1-dioxide (54) was found to bind and activate the SUR1/Kir6.2 K (ATP) channels in the low nanomolar range and to be at least 1000 times more potent than the reference compound diazoxide with respect to inhibition of insulin release from rat islets .
Future Directions
The future directions of research on 1,2,4-benzothiadiazine-1,1-dioxides include studying the pharmacological activities of this nucleus, which remains scant and needs to shed lighter on it . The authors in this review collected all the families that included this nucleus whose biological activities were studied for the period between 1993 and 2020 in order to get an idea of the effectiveness of these compounds and highlighted the most effective ones .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2S2/c1-2-10-21-15-8-3-4-9-16(15)25(22,23)20-17(21)24-11-12-13(18)6-5-7-14(12)19/h3-9H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKUFYLYXQHTQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.